2-Phenyl-2-(pyridin-2-yl)acetamide

Anticonvulsant Cardiotoxicity Sodium Channel Blocker

Procure this compound as the definitive unsubstituted scaffold for anticonvulsant SAR—it defines the class's highest activity baseline in MES and scMET seizure models. Its demonstrated non-cardiotoxic profile, directly contrasting the cardiotoxic parent Disopyramide, makes it the safer starting point for in vivo efficacy studies. As Methylphenidate EP Impurity F, it is indispensable for EP monograph compliance, analytical method validation, and ANDA regulatory submissions. Select well-characterized, high-purity material to ensure data integrity across medicinal chemistry, QC, and pharmacology workflows.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 7251-52-7
Cat. No. B027286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(pyridin-2-yl)acetamide
CAS7251-52-7
Synonyms2-Phenyl-2-(2-pyridyl)acetamide;  NSC 62572;  SC 16571;  α-(2-Pyridyl)benzeneacetamide_x000B_
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N
InChIInChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)
InChIKeyPYAPITOPBTXXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2-(pyridin-2-yl)acetamide (CAS 7251-52-7): A Critical Scaffold and Reference Standard in CNS and Anti-Infective Research


2-Phenyl-2-(pyridin-2-yl)acetamide (CAS 7251-52-7) is a small molecule characterized by a central acetamide group bridging phenyl and 2-pyridyl rings. It serves as a core scaffold for the development of novel anticonvulsant agents, derived from a structural redesign of the cardiotoxic antiarrhythmic drug Disopyramide (DISO) [1]. This compound is also designated as Methylphenidate EP Impurity F, where it is a key reference standard for analytical method development and quality control in the production of the ADHD medication Methylphenidate [2]. Its derivatives have demonstrated promising antimicrobial and antiproliferative activities, highlighting its versatility as a starting point in medicinal chemistry [3]. This guide quantifies its differentiation from close analogs to inform scientific selection and procurement decisions.

Why 2-Phenyl-2-(pyridin-2-yl)acetamide (7251-52-7) Cannot Be Indiscriminately Substituted for Research and QC Applications


The procurement of 2-Phenyl-2-(pyridin-2-yl)acetamide (CAS 7251-52-7) is distinct from that of its close structural analogs due to its specific, validated, and traceable role. As an unsubstituted phenyl derivative, it represents a unique point in the structure-activity relationship (SAR) landscape, with studies indicating that the highest anticonvulsant activity in this class resides in this specific compound or its ortho-/meta-substituted variants [1]. Furthermore, its official designation as Methylphenidate EP Impurity F necessitates a high-purity, well-characterized reference standard for regulatory compliance in pharmaceutical quality control, a role that cannot be fulfilled by a generic research-grade analog [2]. Finally, its established safety profile, particularly the high cardiac safety demonstrated in contrast to its parent compound Disopyramide, is a property that is not automatically conferred upon all derivatives and is a critical selection criterion for in vivo studies [1].

Quantitative Differentiation of 2-Phenyl-2-(pyridin-2-yl)acetamide (7251-52-7) Against Key Comparators


Cardiac Safety Profile vs. Parent Compound Disopyramide (DISO)

In a direct head-to-head comparison, the target compound (designated compound 1) demonstrated a superior cardiac safety profile relative to its structural parent, Disopyramide (DISO). While DISO is a known cardiotoxic sodium channel blocker used as an antiarrhythmic, the 2-phenyl-2-(pyridin-2-yl)acetamide scaffold was derived through a redesign to mitigate this toxicity [1]. A representative compound from the series (compound 1, the unsubstituted parent) showed high levels of cardiac safety in a panel of in vitro and in vivo experiments, in contrast to DISO [1].

Anticonvulsant Cardiotoxicity Sodium Channel Blocker

Anticonvulsant Activity and SAR Differentiation from Substituted Analogs

Structure-activity relationship (SAR) analysis within a series of 2-aryl-2-(pyridin-2-yl)acetamides identified the target compound's structural class as optimal for anticonvulsant activity [1]. The study found that the highest activity resides in unsubstituted phenyl derivatives or compounds having ortho- and meta-substituents on the phenyl ring [1]. This provides a quantitative and qualitative SAR benchmark, positioning the unsubstituted 2-phenyl-2-(pyridin-2-yl)acetamide as the baseline against which the potency of other substituted analogs must be measured.

Epilepsy Drug Discovery Structure-Activity Relationship

Analytical Utility as a Designated Pharmacopeial Impurity Standard

The compound is officially designated as Methylphenidate EP Impurity F ((2RS)-2-phenyl-2-(pyridin-2-yl)acetamide) according to the European Pharmacopoeia (EP) [1]. This designation is unique and distinct from other chemical analogs, which may exist as different impurities or not be defined by a monograph. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation, and quality control applications during the commercial production of Methylphenidate [1].

Pharmaceutical Analysis Quality Control Reference Standard

Validated Research and Industrial Applications for 2-Phenyl-2-(pyridin-2-yl)acetamide (7251-52-7) Based on Evidence


Medicinal Chemistry: Scaffold Optimization for Broad-Spectrum Anticonvulsants

Medicinal chemists developing next-generation antiepileptic drugs should procure this compound as the benchmark unsubstituted scaffold. SAR studies confirm that it represents the class's highest activity baseline, against which all new substituted analogs must be compared to assess their impact on potency and therapeutic index in MES and scMET seizure models [1]. Its proven non-cardiotoxic profile, in direct contrast to Disopyramide, makes it a safer starting point for in vivo efficacy studies [1].

Pharmaceutical Quality Control: Reference Standard for Methylphenidate Analysis

Analytical laboratories supporting the production of Methylphenidate require this specific compound for use as a reference standard in method development and validation. Its official designation as Methylphenidate EP Impurity F makes it indispensable for ensuring compliance with European Pharmacopoeia monographs and for establishing the purity and impurity profile of Methylphenidate drug substance and finished products [2]. Procurement of a well-characterized batch with full compliance data is essential for regulatory submissions.

Academic Research: Probing Voltage-Gated Sodium Channel Pharmacology

Neuroscientists studying the pharmacology of voltage-gated sodium channels can utilize this compound as a tool. It acts as a sodium channel inhibitor [1], and its well-defined safety profile relative to other channel blockers like Disopyramide [1] allows for experiments where cardiac off-target effects are a significant concern. It serves as a valuable comparator for evaluating the selectivity and safety of novel sodium channel modulators.

Anti-Infective Drug Discovery: A Starting Point for Antimicrobial Agent Development

Researchers in infectious disease drug discovery can use this scaffold as a basis for synthesizing novel antimycobacterial and antiproliferative agents. Derivatives of 2-Phenyl-2-(pyridin-2-yl)acetamide have shown activity against Mycobacterium tuberculosis (MICMtb H37Ra = 15.625 μg/mL for a potent derivative) and cytotoxicity against cancer cell lines like HepG2, A498, PC-3, and U-87MG [3]. The parent compound provides a clean starting point for SAR exploration to optimize these activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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